molecular formula C18H17N B2709202 N-(2,4-dimethylphenyl)naphthalen-2-amine CAS No. 306993-17-9

N-(2,4-dimethylphenyl)naphthalen-2-amine

Cat. No.: B2709202
CAS No.: 306993-17-9
M. Wt: 247.341
InChI Key: KDJRVLGXWGUKJY-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)naphthalen-2-amine: is an organic compound with the molecular formula C18H17N It is a derivative of naphthalene, where the amine group is substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)naphthalen-2-amine typically involves the reaction of 2-naphthylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with biological targets to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a versatile scaffold in drug design .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)naphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-13-7-10-18(14(2)11-13)19-17-9-8-15-5-3-4-6-16(15)12-17/h3-12,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJRVLGXWGUKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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